1-Allyl-3-(4-phenoxyphenyl)thiourea
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Overview
Description
1-Allyl-3-(4-phenoxyphenyl)thiourea is a chemical compound with the molecular formula C16H16N2OS and a molecular weight of 284.38 . It is a solid substance that is stored in a refrigerator .
Molecular Structure Analysis
The InChI code for 1-Allyl-3-(4-phenoxyphenyl)thiourea is 1S/C16H16N2OS/c1-2-12-17-16(20)18-13-8-10-15(11-9-13)19-14-6-4-3-5-7-14/h2-11H,1,12H2,(H2,17,18,20) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
1-Allyl-3-(4-phenoxyphenyl)thiourea is a solid substance that is stored in a refrigerator .Scientific Research Applications
Coordination Chemistry
Thioureas have been the subject of extensive study in coordination chemistry . They have multiple binding sites which make them flexible ligands for complexation with transition metals .
Ion Sensors
The presence of both soft and hard donors within the same molecular framework facilitates thiourea compounds to be applied as ion sensors .
Transition Metal Extractors
Thiourea compounds can also be used as transition metal extractors due to their multiple binding sites .
Biological Activities
Many reported examples have demonstrated the varied biological activities of thioureas, such as antitumor , antiviral , antimicrobial , antiparasitic , insecticidal , herbicidal , pesticidal and fungicidal properties .
Material Sciences
Thioureas also play a promising role in the fields of material sciences .
Molecular Electronics
Thioureas are known to be used in the field of molecular electronics .
Safety and Hazards
properties
IUPAC Name |
1-(4-phenoxyphenyl)-3-prop-2-enylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-2-12-17-16(20)18-13-8-10-15(11-9-13)19-14-6-4-3-5-7-14/h2-11H,1,12H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVOSINKOLNEHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3-(4-phenoxyphenyl)thiourea |
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